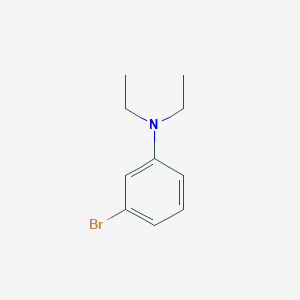

3-Bromo-n,n-diethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSNNPCAZZDVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294590 | |

| Record name | 3-bromo-n,n-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53142-19-1 | |

| Record name | NSC97237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-n,n-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-Bromo-N,N-diethylaniline (CAS: 53142-19-1)

This compound, identified by the CAS number 53142-19-1, is a substituted aromatic amine that serves as a crucial intermediate in the landscape of modern organic synthesis. Its structure, featuring a diethylamino group and a bromine atom at the meta position of a benzene ring, provides a unique combination of electronic and steric properties. The electron-donating diethylamino group activates the aromatic ring, while the bromine atom offers a reactive handle for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. These characteristics dictate its behavior in reactions, purification strategies, and storage conditions.

| Property | Value | Source |

| CAS Number | 53142-19-1 | |

| Molecular Formula | C₁₀H₁₄BrN | |

| Molecular Weight | 228.13 g/mol | |

| Boiling Point (Predicted) | 292.1 ± 13.0 °C | [1] |

| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.52 ± 0.30 | [1] |

| SMILES | CCN(CC)C1=CC(Br)=CC=C1 | |

| MDL Number | MFCD00461680 |

Strategic Synthesis: Accessing the Core Scaffold

The most direct and logical synthesis of this compound involves the N-alkylation of the readily available precursor, 3-bromoaniline. This transformation is a cornerstone of amine chemistry, leveraging the nucleophilicity of the amino group to react with an electrophilic ethyl source.

The causality behind this choice of pathway is rooted in efficiency and substrate availability. 3-bromoaniline is a common commercial starting material.[2] The use of a suitable base is critical; it serves to deprotonate the aniline nitrogen (or the ammonium salt formed after the first alkylation), regenerating its nucleophilicity to enable the second ethylation, thereby driving the reaction to completion to form the tertiary amine. The choice of an ethylating agent like ethyl iodide or diethyl sulfate is standard, and the reaction conditions are generally mild.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-diethylaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and dye industries. The presence of the bromine atom at the meta-position to the activating diethylamino group offers a unique pattern of reactivity for further functionalization, making it a desirable building block for complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, field-proven protocols and an analysis of the chemical principles underpinning each methodology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Light brown to tan crystalline powder or liquid | 15-18 | 251 |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | Colorless to light yellow liquid | -38 | 217 |

| This compound | C₁₀H₁₄BrN | 228.13 | - | - | - |

Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired purity, scalability, and the specific requirements of the subsequent synthetic steps. This guide will focus on two primary and logically sound approaches:

-

N,N-Dialkylation of 3-Bromoaniline: A direct and efficient method starting from a commercially available precursor.

-

Multi-step Synthesis via Sandmeyer Reaction: A classic and versatile approach offering regiochemical control, starting from 3-nitroaniline.

A third, less common approach involving the direct bromination of N,N-diethylaniline will also be discussed, primarily to highlight the challenges associated with controlling the regioselectivity of this reaction.

Pathway 1: N,N-Dialkylation of 3-Bromoaniline

This is arguably the most straightforward and commonly employed method for the preparation of this compound. The core of this pathway is the introduction of two ethyl groups onto the nitrogen atom of 3-bromoaniline.

Causality Behind Experimental Choices

The selection of the alkylating agent and reaction conditions is critical for achieving high yields and minimizing side reactions. While simple alkyl halides like ethyl iodide or ethyl bromide can be used, they often lead to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. A more controlled and efficient approach is reductive amination, which involves the reaction of the primary amine with an aldehyde (acetaldehyde in this case) to form an intermediate imine, which is then reduced in situ to the corresponding N,N-diethyl derivative. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation as it is mild and selectively reduces the imine in the presence of the aldehyde.

Experimental Protocol: Reductive Amination of 3-Bromoaniline

This protocol is adapted from a similar procedure for the N,N-dimethylation of bromoanilines and is expected to provide good yields of the desired product.[1]

Materials:

-

3-Bromoaniline

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add acetaldehyde (5.4 equivalents) followed by the portion-wise addition of sodium cyanoborohydride (5.4 equivalents).

-

Acidification: Carefully add glacial acetic acid (5.4 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 50°C and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction route.

Pathway 3: Direct Bromination of N,N-Diethylaniline (A Note on Regioselectivity)

While seemingly the most direct route, the direct bromination of N,N-diethylaniline presents significant challenges in achieving the desired meta-isomer.

Causality and Limitations

The diethylamino group is a strong activating and ortho-, para-directing group. [2]Therefore, the electrophilic substitution of N,N-diethylaniline with bromine will predominantly yield the para- and ortho-bromo isomers. Steric hindrance from the ethyl groups may slightly disfavor ortho-substitution compared to the dimethylamino group, but the para-product is expected to be the major product. [3]Achieving meta-bromination through this direct approach is generally not feasible under standard electrophilic aromatic substitution conditions.

Characterization Data

Expected ¹H NMR of this compound:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the benzene ring. The proton ortho to the bromine will likely be a singlet or a narrow triplet, while the other protons will exhibit more complex splitting.

-

Ethyl Protons: A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups (δ 3.0-3.5 ppm) and a triplet corresponding to the methyl protons (-CH₃) of the ethyl groups (δ 1.0-1.5 ppm).

Expected ¹³C NMR of this compound:

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm). The carbon attached to the bromine will be significantly downfield.

-

Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl groups.

Mass Spectrometry:

-

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2.

Safety and Handling

-

3-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

N,N-Diethylaniline: Toxic and combustible. Handle with appropriate PPE in a well-ventilated area.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

-

Sodium Cyanoborohydride: Toxic. Handle with care and avoid contact with acids, which can release toxic hydrogen cyanide gas.

Conclusion

References

-

Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020). Retrieved from [Link]

-

This compound | C10H14BrN | CID 263036 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. (2018). Retrieved from [Link]

-

Diethylaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Bromination of N,N-Dimethylaniline - Brooke Ledford - Prezi. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved from [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (n.d.). Retrieved from [Link]

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

-

Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com. (2023). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Retrieved from [Link]

-

Aniline, 3-bromo- - ChemBK. (2024). Retrieved from [Link]

-

3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Bromo-N,N-diethylaniline in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-N,N-diethylaniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers practical guidance on solvent selection, and presents robust experimental protocols for accurate solubility determination.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic amine derivative with the chemical formula C₁₀H₁₄BrN.[1] Its structure, featuring a benzene ring substituted with a bromine atom and a diethylamino group, imparts a unique combination of lipophilicity and moderate polarity. Understanding its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 228.13 g/mol [1] |

| Appearance | Typically a liquid |

| IUPAC Name | This compound[1] |

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

The this compound molecule possesses distinct regions influencing its solubility:

-

The Aromatic Ring and Bromine Atom: This portion of the molecule is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Diethylamino Group: The nitrogen atom with its lone pair of electrons can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with protic solvents.

The interplay of these structural features dictates the compound's affinity for various organic solvents. The presence of the bromine atom and the diethylamino group on the benzene ring influences the electron distribution, which in turn affects its interaction with solvent molecules. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[3][4][5][6][7]

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the known behavior of structurally similar compounds and general chemical principles. The parent compound, N,N-diethylaniline, is known to be soluble in organic solvents such as ethanol and ether.[8] Furthermore, the closely related compound, 3-Bromo-N,N-dimethylaniline, is miscible with chloroform, dichloromethane, and methanol.[9]

Based on this, this compound is expected to exhibit good solubility in a range of common organic solvents.

Predicted Solubility of this compound:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)[9] | High | The dipole-dipole interactions between the solvent and the diethylamino group, along with the dispersion forces with the aromatic ring, promote solubility. |

| Polar Protic | Ethanol, Methanol[9] | High | The ability of the solvent to engage in hydrogen bonding with the nitrogen of the diethylamino group, in addition to other intermolecular forces, leads to good solubility. |

| Nonpolar | Toluene, Hexane | Moderate to High | The nonpolar aromatic ring and alkyl chains of the solute interact favorably with nonpolar solvents through London dispersion forces. |

It is crucial to experimentally verify these predicted solubilities for specific applications, as subtle differences in molecular structure can lead to significant variations in solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[10]

The Shake-Flask Method: A Validated Approach

This method involves equilibrating a surplus of the solute with the solvent of interest at a constant temperature until the solution is saturated.[10]

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

Accurate quantification of the dissolved solute is critical. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are commonly employed for this purpose.[11]

HPLC Method Development Considerations:

-

Column: A reverse-phase C18 column is typically suitable for aromatic amines.

-

Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

UV-Visible Spectroscopy:

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the solvent of interest.

-

The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]

-

Avoiding inhalation, ingestion, and skin contact.[14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying chemical principles and employing robust experimental methodologies, researchers can confidently determine its solubility, enabling the optimization of synthetic procedures and the development of novel applications. The provided protocols serve as a self-validating system to ensure the generation of accurate and reproducible solubility data.

References

-

PubChem. This compound. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]

-

Chemguide. phenylamine (aniline) and bromine water. [Link]

-

Chemistry LibreTexts. Reactions of Phenylamine with Bromine Water. [Link]

-

Khan Academy. Bromination of Aniline. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

Sources

- 1. This compound | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. education.com [education.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. CAS 91-66-7: N,N-Diethylaniline | CymitQuimica [cymitquimica.com]

- 9. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-N,N-diethylaniline: Synthesis, Properties, and Applications

Introduction and Historical Context

Aniline and its derivatives have been cornerstone molecules in the chemical industry since the dawn of synthetic organic chemistry in the 19th century. The introduction of a halogen atom, such as bromine, onto the aniline ring profoundly influences its chemical reactivity and provides a handle for further functionalization, making halogenated anilines valuable building blocks. 3-Bromo-N,N-diethylaniline, with its bromine atom at the meta position relative to the activating diethylamino group, presents a unique electronic and steric profile that can be strategically exploited in organic synthesis. While the historical record of this specific molecule is not as prominent as that of its simpler relatives, its utility can be inferred from the extensive research into bromoanilines as precursors to a wide array of complex organic molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₄BrN | PubChem[1] |

| Molecular Weight | 228.13 g/mol | PubChem[1] |

| CAS Number | 53142-19-1 | PubChem[1] |

| Canonical SMILES | CCN(CC)C1=CC(=CC=C1)Br | PubChem[1] |

| Computed Boiling Point | 292.1 ± 13.0 °C (Predicted) | ChemicalBook |

| Computed Density | 1.291 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

Spectroscopic Profile (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl groups. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the two distinct carbons of the ethyl groups and four signals for the aromatic carbons, in addition to the carbon attached to the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-N stretching band. The C-Br stretching vibration will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Synthesis of this compound: Plausible Methodologies

Two primary synthetic routes are viable for the preparation of this compound. The choice between them depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: N,N-Diethylation of 3-Bromoaniline

This is arguably the more direct and controllable route, starting from the commercially available 3-bromoaniline. The reaction involves the nucleophilic substitution of an ethylating agent by the amino group of 3-bromoaniline.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-bromoaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents).

-

Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide or diethyl sulfate (2.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine.

-

An excess of the base and ethylating agent is used to drive the reaction to completion and ensure the formation of the tertiary amine.

-

Heating is necessary to overcome the activation energy of the reaction.

Pathway B: Direct Bromination of N,N-Diethylaniline

This approach involves the electrophilic aromatic substitution of N,N-diethylaniline. The diethylamino group is a strongly activating, ortho-, para-directing group. Therefore, achieving meta-bromination requires careful control of reaction conditions to overcome the strong directing effect.

Challenges and Considerations:

-

Regioselectivity: The primary challenge is to control the regioselectivity of the bromination. Direct bromination of N,N-diethylaniline with bromine will likely yield the para-isomer as the major product. The steric hindrance from the ethyl groups may slightly disfavor ortho-substitution compared to N,N-dimethylaniline.[3]

-

Over-bromination: The high reactivity of the starting material can lead to the formation of di- and tri-brominated products.

To favor the meta-isomer, one might consider bromination under strongly acidic conditions, where the anilinium ion is formed. The -N⁺HEt₂ group is a deactivating, meta-directing group. However, the equilibrium between the free amine and the anilinium ion would need to be carefully managed.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the presence of two key functional groups: the diethylamino group and the bromine atom.

-

The Diethylamino Group: This electron-donating group activates the aromatic ring, making it more susceptible to further electrophilic substitution.

-

The Bromine Atom: The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position.

Applications in Drug Development and Dye Synthesis:

The structural motifs present in this compound make it an attractive intermediate for the synthesis of:

-

Pharmaceuticals: Bromoanilines are common precursors in the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be replaced with other functional groups through cross-coupling reactions to build the complex molecular architectures required for biological activity.

-

Azo Dyes: Aromatic amines are essential components in the synthesis of azo dyes. The diethylamino group acts as a powerful auxochrome, a color-intensifying group. Diazotization of another aromatic amine followed by coupling with this compound would lead to the formation of a highly colored azo compound. The bromine atom could be retained to modulate the dye's properties or used as a site for further modification.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on the GHS classifications for the closely related 3-Bromo-N,N-dimethylaniline, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause serious eye irritation and is suspected of causing cancer.[2]

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through established organic chemistry methodologies, with the N,N-diethylation of 3-bromoaniline being the most probable route for achieving high purity and yield. The compound's chemical reactivity, stemming from its dual functionality, opens up numerous possibilities for its use in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries. Further research into the specific applications and reaction optimization of this compound is warranted to fully unlock its potential.

References

-

PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

-

Reed, H. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359–11368. [Link]

-

Taylor & Francis. Diethylaniline – Knowledge and References. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Bromo-N,N-diethylaniline as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Aniline Scaffold

In the landscape of modern pharmaceutical development, the aniline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Its inherent electronic properties and facile functionalization render it an invaluable starting point for constructing complex molecular architectures. Among the myriad of substituted anilines, 3-bromo-N,N-diethylaniline emerges as a particularly strategic building block. The presence of the bromine atom at the meta-position to the activating diethylamino group offers a reactive handle for a multitude of powerful cross-coupling reactions, while the diethylamino moiety can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe implementation in any synthetic workflow.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrN | |

| Molecular Weight | 228.13 g/mol | |

| CAS Number | 90-90-4 | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents |

Safety Profile: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals. The reaction of this compound with various boronic acids or esters provides access to a wide range of 3-aryl-N,N-diethylaniline derivatives.

The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.

-

Palladium Source: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are commonly used.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence reaction rate and scope.

-

Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-N,N-diethylaniline.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes. This reaction is particularly valuable for the synthesis of cinnamic acid derivatives and other styrenyl compounds, which are important pharmacophores.

-

Catalyst: A palladium(II) salt like Pd(OAc)₂ is often used as the pre-catalyst, which is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, are commonly employed to enhance catalyst stability and activity.

-

Base: An organic base, typically a trialkylamine like triethylamine, is used to neutralize the HX generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for the Heck reaction.

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 228 mg), ethyl acrylate (1.5 mmol, 150 mg, 163 µL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

-

Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol, 202 mg, 279 µL).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable diarylamine and N-aryl heterocyclic scaffolds.[2]

-

Catalyst and Ligand: A palladium pre-catalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand), is essential for efficient C-N bond formation.[3]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-N,N-diethylaniline in the Synthesis of Novel Agrochemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N,N-diethylaniline is a versatile substituted aniline derivative with significant potential as a building block in the synthesis of novel agrochemicals. While direct, large-scale commercial syntheses of specific agrochemicals using this starting material are not extensively documented in publicly available literature, its chemical functionalities—a reactive bromine atom and a sterically influential diethylamino group—make it an attractive scaffold for the exploration of new chemical space in pesticide discovery. This application note provides a technical guide on the potential applications of this compound in agrochemical synthesis, focusing on its utility in palladium-catalyzed cross-coupling reactions. A detailed, representative protocol for the synthesis of a hypothetical fungicidal scaffold is presented to illustrate its practical application in a research and development setting.

Introduction: The Potential of this compound in Agrochemical Discovery

The search for new agrochemicals with novel modes of action is critical to address the growing challenges of pesticide resistance and the need for more environmentally benign solutions. Substituted anilines are a cornerstone in the synthesis of a wide range of bioactive molecules, including herbicides, fungicides, and insecticides. This compound offers a unique combination of features for the synthetic chemist. The bromine atom at the meta-position of the benzene ring serves as a versatile handle for the introduction of various molecular fragments through well-established cross-coupling methodologies.[1][2] The N,N-diethylamino group, an electron-donating substituent, influences the electronic properties of the aromatic ring and can play a crucial role in the molecule's interaction with its biological target, as well as imparting specific physicochemical properties such as lipophilicity and metabolic stability.[3]

This guide will explore the synthetic utility of this compound and provide a practical, albeit illustrative, protocol for its incorporation into a potential agrochemical scaffold.

Key Synthetic Transformations

The reactivity of this compound can be primarily exploited at the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aniline ring and a variety of organoboron compounds (boronic acids or esters). This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 3-position of the aniline.[2][4][5][6]

-

Heck Coupling: The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of substituted styrenes or other vinylated derivatives.[7][8][9]

-

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety through the coupling with a terminal alkyne, providing access to a different class of molecular architectures.[10][11][12]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to couple this compound with a wide range of amines, amides, or other nitrogen nucleophiles, opening up possibilities for diverse structural modifications.[13][14][15][16]

The choice of reaction depends on the desired final structure of the target agrochemical. For the purpose of this application note, we will focus on the Suzuki-Miyaura coupling due to its broad substrate scope and mild reaction conditions.

Representative Application: Synthesis of a Hypothetical Fungicidal Scaffold

To illustrate the practical application of this compound, we present a hypothetical synthesis of a novel fungicidal scaffold. Many successful fungicides contain a substituted pyrazole ring linked to an aromatic system. In this example, we will synthesize a molecule where the 3-(N,N-diethylamino)phenyl group is attached to a 1-methyl-1H-pyrazole core.

Synthetic Strategy

The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazoleboronic acid ester. This approach allows for the late-stage introduction of the aniline moiety, which is advantageous for building a library of analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow for the hypothetical fungicidal scaffold.

Experimental Protocol

Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

This compound (1.0 eq)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 228 mg), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 mmol, 231 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline.

Rationale for Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile palladium catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those with electron-rich anilines.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents. Degassing the water is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Temperature: A reaction temperature of 90 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the starting materials or product.

Expected Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value |

| Reactant | This compound |

| Molecular Weight | 228.13 g/mol |

| Amount | 228 mg (1.0 mmol) |

| Product | 3-(1-Methyl-1H-pyrazol-4-yl)-N,N-diethylaniline |

| Molecular Weight | 229.32 g/mol |

| Theoretical Yield | 229 mg |

| Expected Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

While this compound may not yet be a widely cited starting material for commercial agrochemicals, its chemical properties make it a valuable tool for researchers in the field of agrochemical discovery. The ability to leverage the bromo-substituent for versatile cross-coupling reactions allows for the efficient construction of novel molecular scaffolds. The provided hypothetical synthesis of a fungicidal scaffold via a Suzuki-Miyaura coupling serves as a practical example of how this building block can be effectively utilized in the design and synthesis of new bioactive molecules. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of next-generation crop protection agents.

References

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Agrochemical Lead Optimization by Scaffold Hopping. Retrieved from [Link]

-

MDPI. (n.d.). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]

-

PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

ChemRxiv. (n.d.). The most common linkers in bioactive molecules and their bioisosteric replacement network. Retrieved from [Link]

-

CORDIS. (n.d.). Synthesis and photochemistry of aniline derivatives for development of new photocages. Retrieved from [Link]

-

PMC. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2009, June 26). 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, October 10). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

-

NIH. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Retrieved from [Link]

-

NIH. (n.d.). Insights into Metabolic Engineering of Bioactive Molecules in Tetrastigma hemsleyanum Diels & Gilg: A Traditional Medicinal Herb. Retrieved from [Link]

-

PMC. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

-

YouTube. (2020, February 28). Organometallics 3: Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Sonogashira Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 3-Bromo-N,N-diethylaniline: A Guide for Research and Development

Introduction: The Role of Substituted Anilines in Synthesis

3-Bromo-N,N-diethylaniline (CAS No. 53142-19-1) is a substituted aromatic amine, a class of molecules that serves as a cornerstone for synthetic chemistry.[1][2] For researchers in drug development and materials science, such intermediates are pivotal. They are versatile scaffolds used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[3][] The specific placement of the bromine atom and the diethylamino group on the aniline ring imparts unique reactivity, making it a valuable precursor for creating targeted molecular architectures through cross-coupling reactions and other functional group transformations.[3][5]

The integrity of any synthesis is contingent upon the quality and proper handling of its foundational reagents. The purity of an intermediate like this compound is critical, as contaminants can introduce unwanted side reactions, reduce yields, and complicate the purification of downstream products.[5] Equally important are the safety protocols surrounding its use. Due to its chemical nature, shared with other halogenated anilines, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the experimental environment.

This guide provides a comprehensive framework for the safe handling, storage, and use of this compound. It is designed for the professional researcher, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental excellence.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties and inherent hazards of a compound is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not extensively documented, data from closely related analogues like 3-Bromo-N,N-dimethylaniline and other brominated anilines provide a strong basis for risk assessment.[6][7][8]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and a close analogue for reference. This data is essential for planning experimental setups, such as distillations, and for understanding the compound's physical behavior under laboratory conditions.

| Property | This compound | 3-Bromo-N,N-dimethylaniline (Analogue) | Source(s) |

| CAS Number | 53142-19-1 | 16518-62-0 | [1][9],[10] |

| Molecular Formula | C₁₀H₁₄BrN | C₈H₁₀BrN | [1],[10] |

| Molecular Weight | 228.13 g/mol | 200.08 g/mol | [9], |

| IUPAC Name | This compound | 3-bromo-N,N-dimethylaniline | [1],[10] |

| Density | Not available | 1.461 g/mL at 25 °C | |

| Refractive Index | Not available | n20/D 1.6120 |

GHS Hazard Classification and Precautionary Statements

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The following classifications are extrapolated from safety data sheets of similar molecules.[7][8]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6][11]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6][11]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6][11]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6][11]

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[6][11]

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P271: Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

Precautionary Statements (Response):

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Section 2: Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the chemical's purity and preventing accidental exposure.

Receiving and Storage Protocol

The integrity of this compound from receipt to use is maintained by following a systematic storage procedure.

Step-by-Step Protocol:

-

Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill response procedures immediately (see Section 4).

-

Log Inventory: Record the date of receipt, manufacturer, lot number, and quantity in the laboratory's chemical inventory system.

-

Designate Storage Area: Store the container in a designated area for toxic and irritant compounds. This area should be a cool, dry, and well-ventilated place.[7][12]

-

Container Integrity: Ensure the container is tightly closed to prevent the ingress of moisture and air.[12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

-

Segregate Incompatibles: Store away from strong oxidizing agents, strong acids, and strong bases.[8] Contact with these substances can lead to vigorous, exothermic reactions.

-

Temperature Control: Keep in a cool, well-ventilated place away from heat sources and direct sunlight.[13] Some related compounds recommend storage at +15°C to +25°C.[14]

Causality Insight: Anilines are susceptible to oxidation and degradation, which can be accelerated by light, air, and heat. Storing the compound in a cool, dark, and tightly sealed container minimizes the formation of impurities that could compromise subsequent synthetic steps. Segregation from incompatible materials prevents dangerous reactions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

Engineering Controls:

-

Primary Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6][14]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[11]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical splash goggles and a full-face shield.[15]

-

Hand Protection: 12-inch Neoprene gloves or other chemically resistant gloves.[15] Always inspect gloves for tears or punctures before use.

-

Body Protection: A chemically resistant apron over a standard lab coat.[15]

-

Footwear: Closed-toe shoes are mandatory. HAZ-MAT boots should be available for spill response.[15]

// Define nodes Start [label="Prepare to Handle\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Risks:\nQuantity, Duration, Task", fillcolor="#FBBC05", fontcolor="#202124"]; EngControls [label="Confirm Engineering Controls:\nFume Hood Operational?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPE_Selection [label="Select & Don PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Handling [label="Perform Chemical Handling\n(Weighing, Transfer, Reaction)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Doffing [label="Properly Doff PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Dispose of Contaminated PPE\nas Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Hands Thoroughly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; Emergency [label="Malfunction or Spill?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Define edges Start -> Assess; Assess -> EngControls; EngControls -> PPE_Selection; EngControls -> Emergency [label="No"]; Emergency -> Handling [style=invis]; // Hidden edge for layout PPE_Selection -> Handling; Handling -> Doffing; Doffing -> Disposal; Disposal -> Wash; Wash -> End; } enddot Caption: Logical workflow for ensuring personal safety before, during, and after handling the chemical.

Section 3: Experimental Protocols

Adherence to standardized protocols for common laboratory procedures minimizes risk and ensures reproducibility.

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Area: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor drips or spills.

-

Equipment: Use a tared, sealed container (e.g., a vial with a septum cap or a round-bottom flask with a stopper) for weighing. Do not weigh the compound on an open watch glass.

-

Transfer: Use a clean glass pipette or syringe to transfer the liquid compound from the stock bottle to the tared container. Perform the transfer slowly to avoid splashing.

-

Sealing: Immediately seal both the stock bottle and the receiving container after the transfer is complete.

-

Cleanup: Decontaminate the exterior of the containers and any tools used with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.

-

Documentation: Record the exact amount weighed in the laboratory notebook.

Causality Insight: Working within a fume hood and using sealed containers minimizes the release of harmful vapors into the breathing zone. The absorbent liner provides a simple and effective secondary containment measure, simplifying cleanup in the event of a small spill.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Protocol

This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.

Step-by-Step Protocol:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Isolate Area: Secure the area and restrict access. If the spill is significant, close the laboratory doors to prevent vapor spread.[16]

-

Assess the Spill: Do not approach the spill without the proper PPE. Consult the Safety Data Sheet (SDS).[16]

-

Containment: If safe to do so, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[16]

-

Absorption: Gently cover and absorb the spilled liquid with the absorbent material. Avoid splashing.[17]

-

Collection: Once the liquid is fully absorbed, carefully sweep the material into a labeled, sealable container for hazardous waste disposal.[8]

-

Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and rinsate for disposal as hazardous waste.[16]

-

Ventilation: Allow the area to ventilate thoroughly before resuming work.

-

Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.[16]

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.[6]

-

Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Disposal must be in accordance with all local, state, and federal regulations.[6][7][8] Do not dispose of down the drain.[7][11]

Conclusion

This compound is a valuable intermediate for chemical synthesis, particularly in the fields of pharmaceutical and materials development. Its utility, however, is paired with potential hazards that demand respect and careful management. By integrating the principles and protocols outlined in this guide—from rigorous hazard assessment and engineering controls to meticulous handling procedures and emergency preparedness—researchers can work with this compound safely and effectively. A proactive safety culture, grounded in a deep understanding of the chemicals being used, is the bedrock of innovative and responsible science.

References

- Zhao, K., Chen, T., Wang, H., Liu, Y., Liang, S., Sun, B., Tian, H., & Li, N. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Taylor & Francis.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Loba Chemie. (n.d.). Safety Data Sheet: N,N-DIETHYLANILINE AR. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

-

Organic Syntheses. (n.d.). Procedure: A. 4-Bromo-N,N-dimethylaniline (2). Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

ECHA. (n.d.). Registration Dossier: N,N-Diethylaniline. European Chemicals Agency. Retrieved from [Link]

Sources

- 1. This compound | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53142-19-1 [chemicalbook.com]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 53142-19-1|this compound|BLD Pharm [bldpharm.com]

- 10. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 13. lobachemie.com [lobachemie.com]

- 14. echa.europa.eu [echa.europa.eu]

- 15. na.bhs1.com [na.bhs1.com]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. carlroth.com [carlroth.com]

Application Note: 3-Bromo-N,N-diethylaniline as a Versatile Intermediate for the Synthesis of High-Performance Azo Dyes

Abstract

This technical guide provides a comprehensive overview of the application of 3-bromo-N,N-diethylaniline as a pivotal coupling component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with widespread applications in the textile, printing, and specialty chemicals industries.[1] The unique electronic and steric properties imparted by the bromine substituent and the diethylamino group on the aniline scaffold allow for the generation of dyes with distinct shades and enhanced fastness properties. This document outlines the fundamental chemical principles, provides a detailed, field-proven experimental protocol, and discusses methods for the characterization and purification of the resulting dye products. The content is designed for researchers and scientists in chemistry and materials science, as well as professionals in drug development exploring novel chromophores.

Introduction: The Strategic Role of this compound in Dye Chemistry

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which link two aromatic moieties.[1][2] This azo bridge creates an extended conjugated system that is responsible for the absorption of light in the visible spectrum, thus imparting color.[2] The synthesis of azo dyes is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophilic partner.[3]

The choice of the coupling component is critical as it significantly influences the final color and performance properties of the dye. This compound is a highly effective coupling agent for several key reasons:

-

Strong Activating Group: The N,N-diethylamino group is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution by the diazonium ion.

-

Steric and Electronic Influence of Bromine: The bromine atom, an electron-withdrawing group, modulates the electron density of the ring and can influence the resulting dye's lightfastness and chemical stability. Its position at the meta-position relative to the amino group ensures that the sterically favored and electronically activated para-position remains available for coupling.

-

Bathochromic Shift: The combination of these substituents often leads to a bathochromic (deepening of color) shift in the absorption spectrum, enabling the creation of vibrant shades from yellow to red.[4]

This application note provides a robust protocol for the synthesis of a novel azo dye using this compound, demonstrating its utility and providing a validated methodology for laboratory-scale production.

Foundational Chemical Principles

The synthesis is a classic example of electrophilic aromatic substitution and proceeds via two distinct, temperature-sensitive stages.

Step 1: Diazotization of a Primary Aromatic Amine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]

Mechanism: The reaction is initiated by the formation of the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the amine attacks the nitrosonium ion, leading to a cascade of proton transfers and the elimination of water to form the stable aryldiazonium ion (Ar-N₂⁺).

Causality Behind Experimental Conditions: This reaction must be performed at low temperatures (0–5 °C).[7] The resulting diazonium salt is unstable at higher temperatures and would otherwise decompose, liberating nitrogen gas and leading to unwanted side products.[8] The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

Step 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile and requires a highly activated aromatic ring to react.[3][9] this compound serves as this activated nucleophile. The lone pair of electrons on the diethylamino nitrogen atom strongly activates the aromatic ring, directing the electrophilic attack of the diazonium ion to the para position.

Mechanism: This is an electrophilic aromatic substitution reaction.[9] The diazonium ion attacks the electron-rich carbon atom para to the diethylamino group. The reaction proceeds through a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and form the stable azo-linked product.

Causality Behind Experimental Conditions: The coupling reaction is typically carried out in a slightly acidic to neutral medium. The pH is critical; if the solution is too acidic, the concentration of the active coupling species (the free aniline derivative) is reduced due to protonation. If it is too basic, the diazonium salt can be converted into an unreactive diazohydroxide.

Experimental Protocol: Synthesis of 4-((4-bromo-2,6-diethylphenyl)diazenyl)phenol

This protocol details the synthesis of a representative azo dye starting from 4-aminophenol and coupling with this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g (10 mmol) | Sigma-Aldrich |

| This compound | C₁₀H₁₄BrN | 228.13 | 2.28 g (10 mmol) | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Fisher Scientific |

| Hydrochloric Acid, conc. | HCl | 36.46 | ~5 mL | VWR |

| Sodium Hydroxide | NaOH | 40.00 | As needed | J.T. Baker |

| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | Pharmco-AAPER |

| Deionized Water | H₂O | 18.02 | As needed | --- |

| Ice | --- | --- | As needed | --- |

Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.

-

Reagent Handling: Concentrated HCl is highly corrosive. 4-aminophenol and this compound are toxic and can cause skin irritation.[10][11] Avoid inhalation and skin contact.[10]

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately.[12]

Step-by-Step Synthesis Workflow

Part A: Preparation of the Diazonium Salt Solution (from 4-Aminophenol)

-

In a 250 mL beaker, combine 1.09 g (10 mmol) of 4-aminophenol with 50 mL of deionized water.

-

Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The mixture may need to be gently warmed to achieve full dissolution, then cooled back down.

-

Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.

-

In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over 10-15 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a 400 mL beaker, dissolve 2.28 g (10 mmol) of this compound in 50 mL of deionized water containing 2.5 mL of concentrated HCl.

-

Cool this solution in an ice bath to 0–5 °C.

-

Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution from Part A to the this compound solution.

-

A deeply colored precipitate should form almost immediately.

-

After the addition is complete, slowly add a 10% aqueous solution of sodium hydroxide dropwise until the mixture is neutral to slightly alkaline (pH 7-8), which facilitates the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

-